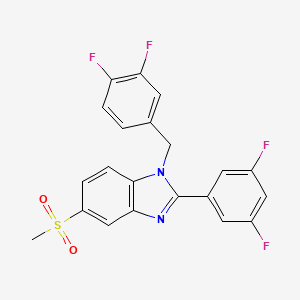
Stevisaliosides D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stevisaliosides D is a natural compound extracted from the roots of Stevia serrata. It is known for its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), with an IC50 value of 31.8 μM .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stevisaliosides D is primarily isolated from the roots of Stevia serrata. The extraction process involves the use of solvents such as methanol or ethanol to obtain the crude extract, followed by purification using chromatographic techniques . The detailed synthetic routes for this compound are not extensively documented, as it is mainly derived from natural sources.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Stevia serrata roots. The process includes:
- Harvesting and drying the roots.
- Grinding the dried roots into a fine powder.
- Extracting the powder with solvents like methanol or ethanol.
- Purifying the extract using chromatographic methods to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Stevisaliosides D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups in the structure.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Stevisaliosides D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of protein tyrosine phosphatase 1B.
Biology: Investigated for its role in modulating insulin signaling pathways and its potential antidiabetic effects.
Medicine: Explored for its therapeutic potential in managing diabetes and related metabolic disorders.
Wirkmechanismus
Stevisaliosides D exerts its effects by inhibiting protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, this compound enhances insulin receptor signaling, leading to improved glucose uptake and insulin sensitivity . The molecular targets involved include the insulin receptor and downstream signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt) pathways .
Vergleich Mit ähnlichen Verbindungen
Stevioside: Another compound derived from species, known for its sweetening properties and potential antidiabetic effects.
Rebaudioside A: A glycoside found in leaves, used as a natural sweetener with similar biological activities.
Dulcoside A: A minor glycoside from Stevia with sweetening properties and potential health benefits.
Uniqueness of Stevisaliosides D: this compound is unique due to its specific inhibitory activity against protein tyrosine phosphatase 1B, making it a valuable compound for antidiabetic research. Its distinct molecular structure and biological activity set it apart from other glycosides found in Stevia species .
Eigenschaften
Molekularformel |
C35H54O16 |
|---|---|
Molekulargewicht |
730.8 g/mol |
IUPAC-Name |
[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11S)-11,13-dihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C35H54O16/c1-16(38)47-26-25(50-29-24(43)23(42)20(41)14-46-29)21(13-37)49-30(27(26)48-17(2)39)51-31(44)33(4)8-5-7-32(3)22(33)6-9-34-10-18(12-36)35(45,15-34)11-19(40)28(32)34/h18-30,36-37,40-43,45H,5-15H2,1-4H3/t18?,19-,20-,21?,22-,23-,24?,25-,26-,27?,28-,29-,30-,32+,33+,34+,35?/m0/s1 |
InChI-Schlüssel |
ROYKLQHJHWUUMX-KQTFRKLSSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@H](C(O[C@H](C1OC(=O)C)OC(=O)[C@@]2(CCC[C@@]3([C@@H]2CC[C@]45[C@H]3[C@H](CC(C4)(C(C5)CO)O)O)C)C)CO)O[C@H]6C([C@H]([C@H](CO6)O)O)O |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C2(CCCC3(C2CCC45C3C(CC(C4)(C(C5)CO)O)O)C)C)CO)OC6C(C(C(CO6)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



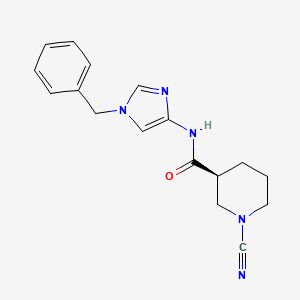
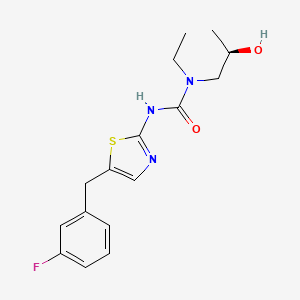
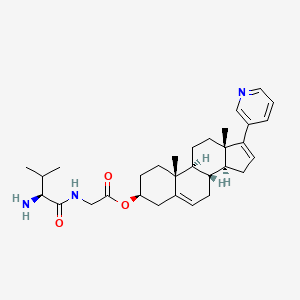
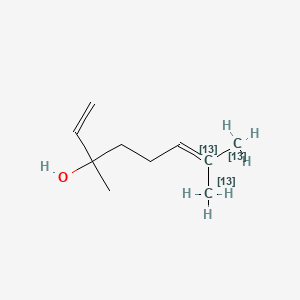
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
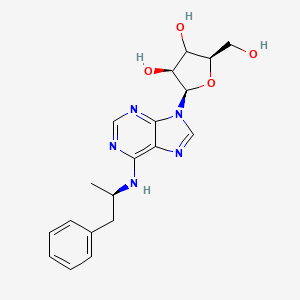
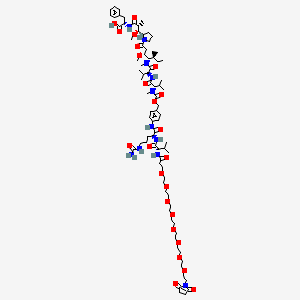
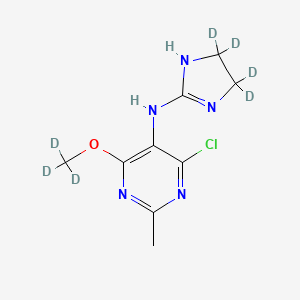
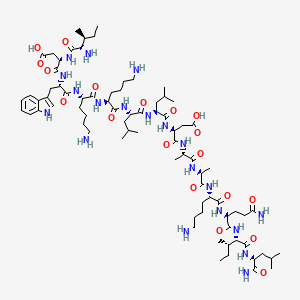
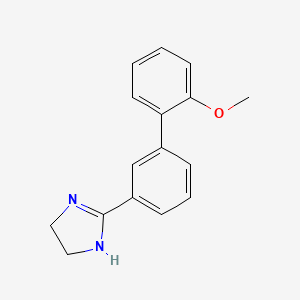
![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)

